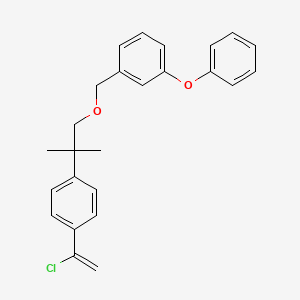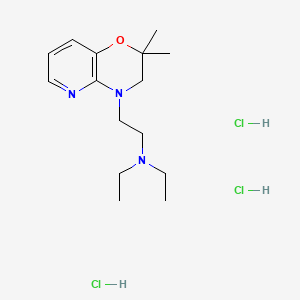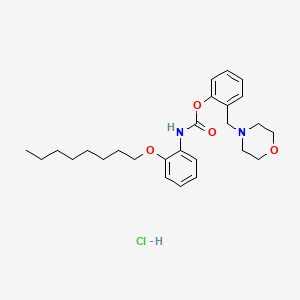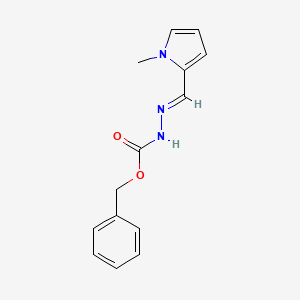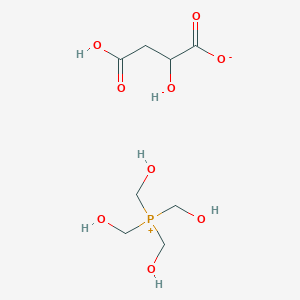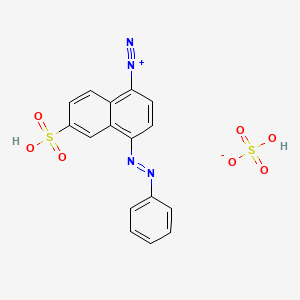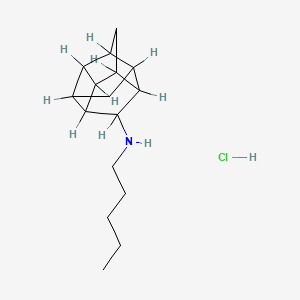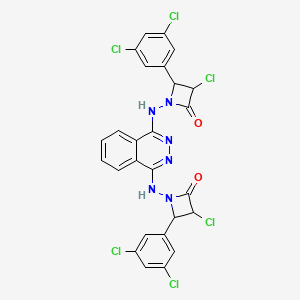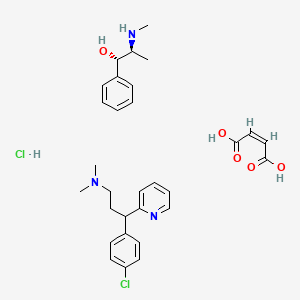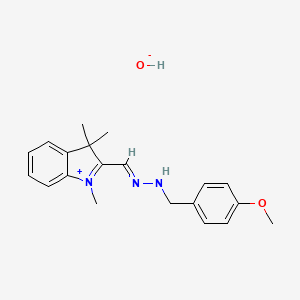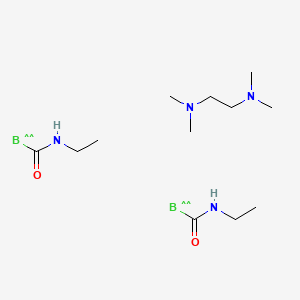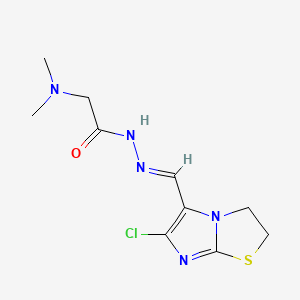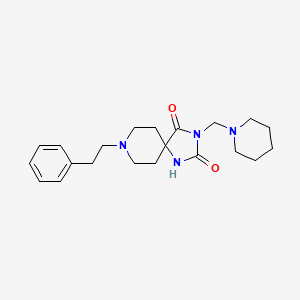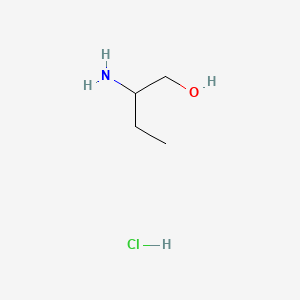
2-Amino-1-butanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-1-butanol hydrochloride is an organic compound with the molecular formula C4H11NO·HCl. It is a derivative of 2-amino-1-butanol, a chiral amino alcohol. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Amino-1-butanol hydrochloride can be synthesized through several methods. One common method involves the addition of butene-1 and chlorine to acetonitrile, yielding N-[1-(chloromethyl)propyl]acetimidoyl chloride. This intermediate is then hydrolyzed to N-[1-(chloromethyl)propyl]acetamide, which is further hydrolyzed to produce 2-amino-1-butanol. The final step involves converting 2-amino-1-butanol to its hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction pathways. The process typically includes the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-1-butanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino alcohol can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the amino group to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted amino alcohols.
Applications De Recherche Scientifique
2-Amino-1-butanol hydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of fine chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-amino-1-butanol hydrochloride involves its interaction with specific molecular targets. For instance, in the synthesis of ethambutol, the compound acts as a precursor that undergoes further chemical transformations to produce the active drug. Ethambutol inhibits the synthesis of the mycobacterial cell wall, thereby exerting its antibacterial effects .
Comparaison Avec Des Composés Similaires
2-Amino-1-butanol hydrochloride can be compared with other similar compounds, such as:
1-Amino-2-propanol: Another chiral amino alcohol used in similar applications.
2-Amino-3-methyl-1-butanol: A structural analog with different chemical properties.
4-Amino-1-butanol: A related compound with variations in its chemical structure and reactivity.
These compounds share similar functional groups but differ in their molecular structures, leading to variations in their chemical behavior and applications.
Propriétés
Numéro CAS |
59173-62-5 |
|---|---|
Formule moléculaire |
C4H12ClNO |
Poids moléculaire |
125.60 g/mol |
Nom IUPAC |
2-aminobutan-1-ol;hydrochloride |
InChI |
InChI=1S/C4H11NO.ClH/c1-2-4(5)3-6;/h4,6H,2-3,5H2,1H3;1H |
Clé InChI |
ORIVIUGYHFJFPH-UHFFFAOYSA-N |
SMILES canonique |
CCC(CO)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


